molecular formula C27H23ClN2O3S B1223921 4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-phenylphenyl)benzamide

4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-phenylphenyl)benzamide

Cat. No.: B1223921
M. Wt: 491.0 g/mol
InChI Key: ZQJTYJZLKBRKPC-UHFFFAOYSA-N
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Description

ML074 is an acrylic structural adhesive known for its excellent bonding properties. It is a two-part thixotropic paste adhesive that bonds a wide variety of prepared or unprepared metals and engineering plastics. This compound is widely used in various industrial applications due to its quick curing time at room temperature and its excellent environmental and chemical resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

ML074 is synthesized as a two-part system consisting of Part A and Part B. Part A is typically an off-white to yellow liquid, while Part B is an off-white liquid. The components are mixed in a specific ratio (8:1 by volume or 7:1 by weight) to form the adhesive. The mixture is then applied to the surfaces to be bonded, and it cures quickly at room temperature .

Industrial Production Methods

In industrial settings, ML074 is produced in large quantities using automated mixing and dispensing equipment. The adhesive is packaged in cartridges or bulk containers for ease of use. The production process involves stringent quality control measures to ensure consistency and performance of the adhesive .

Chemical Reactions Analysis

Types of Reactions

ML074 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The primary reagents involved in the preparation of ML074 are the acrylic monomers and initiators that facilitate the polymerization process. The curing process typically occurs at room temperature, but it can be accelerated by applying heat .

Major Products Formed

The major product formed from the reactions of ML074 is a cured acrylic adhesive with excellent bonding properties. The adhesive exhibits high shear and peel strength, making it suitable for various industrial applications .

Scientific Research Applications

ML074 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ML074 involves the polymerization and cross-linking of its acrylic components. When the two parts of the adhesive are mixed, the initiators trigger the polymerization process, leading to the formation of a strong adhesive bond. The cross-linking of the polymer chains further enhances the mechanical strength and resistance of the adhesive .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to ML074 include:

Uniqueness of ML074

ML074 stands out due to its quick curing time at room temperature, excellent environmental and chemical resistance, and strong bonding properties. Unlike some other adhesives, ML074 does not require extensive surface preparation, making it more convenient for industrial applications .

Properties

Molecular Formula

C27H23ClN2O3S

Molecular Weight

491.0 g/mol

IUPAC Name

4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-phenylphenyl)benzamide

InChI

InChI=1S/C27H23ClN2O3S/c1-18-12-13-19(2)25(16-18)30-34(32,33)26-17-21(14-15-23(26)28)27(31)29-24-11-7-6-10-22(24)20-8-4-3-5-9-20/h3-17,30H,1-2H3,(H,29,31)

InChI Key

ZQJTYJZLKBRKPC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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